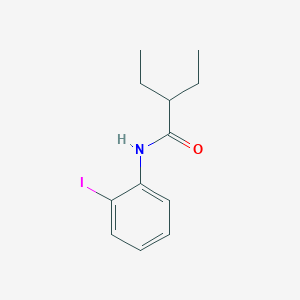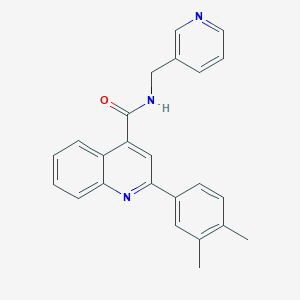![molecular formula C19H30N2O2S2 B4709055 2-[4-(1,4-dithiepan-6-yl)-1-(3-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B4709055.png)
2-[4-(1,4-dithiepan-6-yl)-1-(3-methoxybenzyl)-2-piperazinyl]ethanol
説明
2-[4-(1,4-dithiepan-6-yl)-1-(3-methoxybenzyl)-2-piperazinyl]ethanol, also known as TDI-032, is a novel compound that has been studied for its potential therapeutic applications.
作用機序
The mechanism of action of 2-[4-(1,4-dithiepan-6-yl)-1-(3-methoxybenzyl)-2-piperazinyl]ethanol is not fully understood, but it is believed to be due to its ability to interact with various proteins and enzymes in the cell. This compound has been shown to inhibit the activity of protein kinase C (PKC), which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. This compound has also been shown to inhibit the activity of phosphodiesterase (PDE), which is involved in the degradation of cyclic nucleotides such as cAMP and cGMP.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been shown to induce cell cycle arrest at the G2/M phase and apoptosis. Inflammation is also a target of this compound, as it has been shown to reduce the production of pro-inflammatory cytokines and chemokines such as IL-6, TNF-α, and MCP-1. In neurological disorders, this compound has been shown to improve cognitive function and reduce neuroinflammation by inhibiting the activity of PKC and PDE.
実験室実験の利点と制限
2-[4-(1,4-dithiepan-6-yl)-1-(3-methoxybenzyl)-2-piperazinyl]ethanol has several advantages for lab experiments. It has been shown to have high potency and selectivity for its target proteins, which makes it a useful tool for studying the role of PKC and PDE in various cellular processes. This compound is also relatively stable and can be easily synthesized in large quantities. However, this compound has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to use in some assays. Additionally, this compound has not been extensively studied in vivo, which limits its potential therapeutic applications.
将来の方向性
There are several future directions for the study of 2-[4-(1,4-dithiepan-6-yl)-1-(3-methoxybenzyl)-2-piperazinyl]ethanol. One direction is to further investigate its potential therapeutic applications in cancer, inflammation, and neurological disorders. Another direction is to study its mechanism of action in more detail, particularly its interactions with PKC and PDE. Additionally, future studies could focus on improving the solubility and bioavailability of this compound, which could expand its potential therapeutic applications. Overall, this compound has shown promise as a novel compound with potential therapeutic applications, and further research is needed to fully understand its potential.
科学的研究の応用
2-[4-(1,4-dithiepan-6-yl)-1-(3-methoxybenzyl)-2-piperazinyl]ethanol has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. In cancer, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Inflammation is also a target of this compound, as it has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In neurological disorders, this compound has been shown to improve cognitive function and reduce neuroinflammation.
特性
IUPAC Name |
2-[4-(1,4-dithiepan-6-yl)-1-[(3-methoxyphenyl)methyl]piperazin-2-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O2S2/c1-23-19-4-2-3-16(11-19)12-20-6-7-21(13-17(20)5-8-22)18-14-24-9-10-25-15-18/h2-4,11,17-18,22H,5-10,12-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAOPRFDBTUADNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CCN(CC2CCO)C3CSCCSC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-chlorophenyl)-N'-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4708983.png)
![N-[5-(butylthio)-1,3,4-thiadiazol-2-yl]-2-(1H-1,2,4-triazol-3-ylthio)acetamide](/img/structure/B4708991.png)
![{2-[(2-chloro-4-fluorobenzyl)oxy]-3-methoxybenzyl}(2-pyridinylmethyl)amine hydrochloride](/img/structure/B4709004.png)
![1-(4-methoxyphenyl)-5-{[5-(2-nitrophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4709011.png)
![methyl 4-{[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-5-methyl-2-furoate](/img/structure/B4709015.png)
![methyl 3-({[1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate](/img/structure/B4709018.png)
![1-[(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]-4-piperidinecarboxamide](/img/structure/B4709026.png)

![7-(4-methoxyphenyl)-5,6-dimethyl-N-(2-pyridinylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B4709038.png)
![2,6-di-tert-butyl-4-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}phenol](/img/structure/B4709041.png)

![4-{[6-methyl-2-(methylthio)-4-pyrimidinyl]amino}phenol](/img/structure/B4709063.png)
![4-{1-[(3,5-dichlorophenyl)sulfonyl]prolyl}morpholine](/img/structure/B4709067.png)
![1-{[3-(1-benzofuran-2-yl)-1-benzyl-1H-pyrazol-4-yl]methyl}-3-(methoxymethyl)piperidine](/img/structure/B4709069.png)